REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][c:4]1[c:5]([C:6](=[O:7])[OH:8])[cH:9][c:10]([S:13](=[O:14])(=[O:15])[N:16]2[CH2:17][CH2:18][N:19]([CH2:22][CH3:23])[CH2:20][CH2:21]2)[cH:11][n:12]1.[CH3:40][CH2:41][O:42][C:43](=[O:44])[CH3:45].[NH2:24][c:25]1[c:26]([C:36](=[O:37])[NH2:38])[n:27][n:28]([CH2:32][CH2:33][O:34][CH3:35])[c:29]1[CH2:30][CH3:31].[OH2:39]>>[CH2:1]([CH3:2])[O:3][c:4]1[c:5]([C:6](=[O:8])[NH:24][c:25]2[c:26]([C:36](=[O:37])[NH2:38])[n:27][n:28]([CH2:32][CH2:33][O:34][CH3:35])[c:29]2[CH2:30][CH3:31])[cH:9][c:10]([S:13](=[O:14])(=[O:15])[N:16]2[CH2:17][CH2:18][N:19]([CH2:22][CH3:23])[CH2:20][CH2:21]2)[cH:11][n:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1ncc(S(=O)(=O)N2CCN(CC)CC2)cc1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1c(N)c(C(N)=O)nn1CCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCOc1ncc(S(=O)(=O)N2CCN(CC)CC2)cc1C(=O)Nc1c(C(N)=O)nn(CCOC)c1CC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |